![molecular formula C23H27N5O3 B2957207 1-(3-Methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea CAS No. 1448126-42-8](/img/structure/B2957207.png)
1-(3-Methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea
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Description
1-(3-Methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Stereochemical Analysis
Stereoselective Synthesis
The compound has been involved in the study of stereoselective synthesis methods. For instance, research on the active metabolite of the PI3 kinase inhibitor PKI-179 involved the synthesis and stereochemical determination of related compounds, highlighting the importance of stereochemistry in the development of potent kinase inhibitors (Zecheng Chen et al., 2010).
Chemical Synthesis Techniques
Novel Derivative Synthesis
Studies have also explored the synthesis of novel pyridine and naphthyridine derivatives, showcasing the compound's utility in generating new chemical entities with potential biological activities (F. M. Abdelrazek et al., 2010).
Catalysis Research
Research into catalysis using strong acidic ion-exchange membranes for the synthesis of related dihydropyrimidinones demonstrates the compound's role in enhancing chemical reactions and optimizing yields (Ni Shu-jing, 2004).
Antimicrobial Activity and Enzyme Inhibition
Antimicrobial Activities
Derivatives of the compound have been synthesized and tested for their antimicrobial activities, contributing to the search for new antimicrobial agents with potential therapeutic applications (Pratibha Sharma et al., 2004).
Enzyme Inhibition Studies
The compound and its derivatives have been part of studies aimed at enzyme inhibition, indicating its potential in the development of enzyme inhibitors for therapeutic or industrial applications. For example, research on the inhibition of glycolic acid oxidase by derivatives showcases the chemical's relevance in biochemical research (C. Rooney et al., 1983).
Pharmacological Research
Anticancer Investigations
The synthesis of unsymmetrical 1,3-disubstituted ureas, including derivatives of the compound, has been explored for their anticancer activities, underscoring the compound's potential in cancer research (Sana Mustafa et al., 2014).
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-31-18-8-6-7-17(15-18)25-23(30)24-16-21-19-9-2-3-10-20(19)22(29)28(26-21)14-13-27-11-4-5-12-27/h2-3,6-10,15H,4-5,11-14,16H2,1H3,(H2,24,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDIQWMWIGLHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea |
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